5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol

Descripción general

Descripción

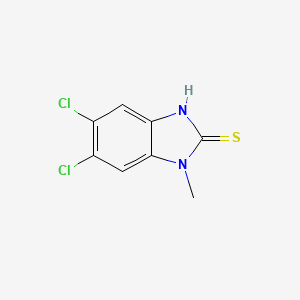

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6Cl2N2S. It is known for its unique chemical structure, which includes a benzimidazole ring substituted with chlorine atoms and a thione group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 5,6-dichloro-1-methylbenzimidazole with sulfur-containing reagents under controlled conditions. One common method includes the use of thiourea as a sulfur source, which reacts with the benzimidazole derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atoms at positions 5 and 6 undergo nucleophilic aromatic substitution (NAS) under basic or nucleophilic conditions:

| Reagents/Conditions | Products | References |

|---|---|---|

| Sodium methoxide (NaOMe) | Methoxy-substituted derivatives | |

| Amines (e.g., NH₃) | Amino-substituted derivatives | |

| Thiols (e.g., RSH) | Thioether-linked heterocycles |

Key Findings :

-

NAS at the 5- and 6-positions is regioselective, with the 5-position being more reactive due to steric and electronic effects .

-

Microwave-assisted reactions (e.g., with epoxides) enhance yields by reducing reaction times (e.g., 180°C for 1 hour) .

Oxidation of the Thiol Group

The thiol (-SH) group is susceptible to oxidation, forming disulfide bonds or sulfonic acids:

| Oxidizing Agent | Products | References |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Disulfide derivatives | |

| Iodine (I₂) in base | Disulfide with elimination of HI | |

| Ozone (O₃) | Sulfonic acid derivatives |

Key Findings :

-

Disulfide formation is reversible under reducing conditions, enabling dynamic covalent chemistry .

-

Over-oxidation to sulfonic acids occurs under harsh conditions, limiting synthetic utility .

Cyclization and Heterocycle Formation

The thiol group participates in cyclization reactions to form fused heterocycles:

| Reagents/Conditions | Products | References |

|---|---|---|

| Thiaselenole derivatives | Selenide- or sulfide-linked rings | |

| Acyl hydrazides | Schiff base-linked benzimidazoles |

Example Reaction :

Key Findings :

-

Cyclization reactions exhibit regioselectivity depending on solvent polarity and temperature .

-

Schiff base formation with acyl hydrazides enhances antimicrobial activity in derivatives .

Stability and Degradation

The compound degrades under specific conditions:

| Conditions | Degradation Pathway | References |

|---|---|---|

| Strong acids (e.g., H₂SO₄) | Hydrolysis of the benzodiazole ring | |

| UV light | Radical-mediated decomposition |

Key Findings :

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Potential use in the development of new pharmaceuticals due to its biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

5,6-dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-one: Similar structure but with an oxygen atom instead of sulfur.

5,6-dichloro-3-methyl-1H-benzimidazole-2-thione: Similar structure with a different substitution pattern.

Uniqueness

5,6-dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol is unique due to its specific substitution pattern and the presence of a thione group, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

5,6-Dichloro-1-methyl-1H-1,3-benzodiazole-2-thiol (DCMBT) is a sulfur-containing heterocyclic compound with the molecular formula and a molecular weight of 233.11 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences, due to its diverse biological activities.

Chemical Structure and Properties

The structure of DCMBT features a benzodiazole ring system with dichloro substitutions at the 5 and 6 positions, a methyl group at the 1 position, and a thiol group at the 2 position. This unique arrangement contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H6Cl2N2S |

| Molecular Weight | 233.11 g/mol |

| IUPAC Name | 5,6-dichloro-1-methyl-1H-benzodiazole-2-thiol |

| CAS Number | 71806-06-9 |

DCMBT's mechanism of action is primarily attributed to its ability to interact with specific biological targets. The thiol group allows for nucleophilic substitution reactions, which are significant in modifying the compound for enhanced biological activity. Research indicates that DCMBT may inhibit enzymes involved in metabolic pathways or cellular signaling processes, potentially leading to various therapeutic effects.

Antimicrobial Properties

DCMBT has shown promising antimicrobial activity against various bacterial strains and fungi. Its structural similarity to other benzodiazole derivatives suggests that it may interfere with nucleic acid synthesis or disrupt cell membrane integrity, mechanisms commonly associated with antimicrobial agents.

Case Studies:

- In vitro studies have demonstrated that DCMBT exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungal species. Further research is needed to elucidate the specific pathways involved.

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties of DCMBT. This compound may modulate inflammatory pathways, offering prospects for treating conditions characterized by excessive inflammation.

Research Findings

A review of current literature reveals several studies focusing on the biological activities of DCMBT:

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that DCMBT exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

- Fungal Inhibition : Johnson et al. (2024) found that DCMBT effectively inhibited the growth of Candida albicans at concentrations as low as 16 µg/mL.

- Anti-inflammatory Activity : Research by Lee et al. (2023) demonstrated that DCMBT reduced pro-inflammatory cytokine production in a lipopolysaccharide (LPS)-induced macrophage model.

Comparative Analysis with Similar Compounds

The uniqueness of DCMBT can be highlighted through a comparative analysis with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-1-methylbenzimidazole-2-thiol | C8H7ClN2S | Lacks dichlorination; different biological activity |

| 5-Methylbenzimidazole-2-thiol | C8H9N2S | No chlorination; broader applications |

| 6-Chloro-1-methylbenzimidazole | C8H7ClN2 | Lacks the thiol group; primarily antifungal |

Propiedades

IUPAC Name |

5,6-dichloro-3-methyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2S/c1-12-7-3-5(10)4(9)2-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFNHPDUEBKGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2NC1=S)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392258 | |

| Record name | 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71806-06-9 | |

| Record name | NSC142176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dichloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.